molecular formula C10H14N6O B1434299 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1707594-37-3

3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B1434299
CAS No.: 1707594-37-3
M. Wt: 234.26 g/mol
InChI Key: CWJYTCBWKCPGHU-UHFFFAOYSA-N
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Description

3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel chemical hybrid featuring two privileged pharmacophores: the 1,2,4-oxadiazole and the 1,2,3-triazole, linked via a piperidine scaffold. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a well-known bioisostere for ester and amide functional groups, offering enhanced metabolic stability and improving the pharmacokinetic properties of lead compounds . It is a key structural motif found in various commercially available drugs and has been associated with a wide spectrum of biological activities. The integration of the 1,2,3-triazole ring, often assembled via click chemistry, further enhances the potential for molecular interactions with biological targets. Compounds with very similar structural frameworks, combining the 1,2,3-triazole and 1,2,4-oxadiazole units, have demonstrated potent in vitro antifungal activity against pathogens such as Candida albicans, Aspergillus flavus, and Fusarium oxysporum, with some derivatives showing potency comparable to or greater than standard drugs like miconazole and fluconazole . Furthermore, such 1,2,4-oxadiazole derivatives are frequently investigated for their antibacterial potential against a range of Gram-positive and Gram-negative bacteria . The piperidine moiety serves as a versatile spacer that can influence the molecule's conformation and binding affinity. Researchers can leverage this compound as a versatile building block or a core structure for developing new therapeutic agents, particularly in addressing the urgent global challenge of antimicrobial resistance . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-5-(1-piperidin-4-yltriazol-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-7-12-10(17-14-7)9-6-16(15-13-9)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJYTCBWKCPGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is commonly synthesized by cyclization reactions involving amidoximes and carboxylic acid derivatives. According to a comprehensive review on 1,2,4-oxadiazole synthesis, the main approaches include:

  • Cyclization of Amidoximes with Acyl Chlorides or Activated Carboxylic Acids
    Amidoximes react with acyl chlorides or activated esters (e.g., methyl or ethyl esters) under catalytic conditions (e.g., TBAF, pyridine) to form 1,2,4-oxadiazoles. This method, first described by Tiemann and Krüger, is widely used but can suffer from moderate yields and purification challenges.

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles
    This approach involves the cycloaddition of nitrile oxides to nitriles to form the oxadiazole ring. While this method can proceed under mild conditions with catalysts such as platinum(IV), issues with side reactions and catalyst cost limit its broad applicability.

  • One-Pot Syntheses Using Superbases or Vilsmeier Reagent Activation
    Recent advances include one-pot procedures where amidoximes and methyl/ethyl esters of carboxylic acids react in the presence of superbases (e.g., NaOH/DMSO) or Vilsmeier reagents to afford 3,5-disubstituted 1,2,4-oxadiazoles with improved yields and simplified purification.

  • Tandem Reactions and Photoredox Catalysis
    Novel methods such as tandem nitroalkene reactions with arenes and nitriles under superacid catalysis or visible-light-induced photoredox catalysis have been explored, offering rapid and environmentally friendly syntheses, though sometimes with moderate yields.

Integrated Preparation of 3-Methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Given the complexity of the target molecule, a plausible synthetic pathway involves:

Comparative Data on Reaction Conditions and Yields

While direct data for the exact target compound are scarce, related oxadiazole and piperidinyl-triazole hybrids have been synthesized with the following observations:

Methodology Reaction Time Yield (%) Notes
Amidoxime + Acyl Chloride (Tiemann-Krüger) Several hours Moderate (variable) Requires catalysts like TBAF or pyridine for better yields
Amidoxime + Activated Ester (NaOH/DMSO) 4–24 hours 11–90% One-pot, mild conditions, purification simplified
1,3-Dipolar Cycloaddition (Pt(IV) catalysis) Hours Moderate Expensive catalyst, solubility issues
Microwave-assisted synthesis of related heterocycles Seconds to minutes High (up to 95%) Significant reduction in reaction time, improved yields

Research Findings and Notes

  • Purification and Yield Challenges: Traditional oxadiazole synthesis methods often suffer from purification difficulties and moderate yields, especially when sensitive functional groups like –NH2 or –OH are present.

  • Green Chemistry Approaches: Photoredox catalysis and mechanochemistry are emerging as environmentally friendly alternatives, though their application to 1,2,4-oxadiazole derivatives is still under development.

  • Microwave-Assisted Synthesis: For related heterocyclic compounds, microwave irradiation drastically reduces reaction times (seconds vs. hours) and improves yields, suggesting potential for application in synthesizing complex oxadiazole-triazole hybrids.

  • Mechanochemical Synthesis: Mechanochemistry, involving grinding or milling to induce reactions without solvents, promises quantitative yields and faster reactions, but has yet to be reported specifically for 1,2,4-oxadiazoles.

Summary Table: Key Synthetic Methods for 1,2,4-Oxadiazole Core Formation

Entry Method Starting Materials Catalyst/Conditions Yield (%) Reaction Time Advantages Limitations
1 Amidoxime + Acyl Chloride Amidoxime, Acyl chloride TBAF or Pyridine Moderate Hours Simple, classical Moderate yield, purification issues
2 Amidoxime + Activated Ester Amidoxime, methyl/ethyl ester NaOH/DMSO superbase 11–90 4–24 h One-pot, mild Long reaction time for some
3 1,3-Dipolar Cycloaddition Nitrile oxide, Nitrile Pt(IV) catalyst Moderate Hours Mild conditions Expensive catalyst, side products
4 Microwave-assisted Various Microwave irradiation Up to 95 Seconds to minutes Fast, high yield Equipment needed
5 Photoredox catalysis Azirines, Nitrosoarenes Organic dye, visible light 35–50 Minutes Green chemistry Moderate yield

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

5-Substituted Phenyl Derivatives

Compounds such as 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-phenyl-1,2,4-oxadiazole (e.g., phenyl at the 5-position of oxadiazole) were synthesized by Sangshetti et al. . These derivatives showed antifungal activity with MIC values ranging from 8–32 µg/mL against Candida albicans and Aspergillus niger.

5-Cyclopropyl Derivatives

5-Cyclopropyl-3-(1-(piperidin-3-yl or 4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (e.g., CAS 1707394-35-1) features a cyclopropyl group instead of methyl. The cyclopropyl substituent may improve metabolic stability due to its sp³ hybridization and reduced susceptibility to oxidative degradation.

Triazole-Oxadiazole Hybrids

Krolenko et al. synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives , which demonstrated antimicrobial activity against C. albicans and Gram-positive bacteria. Compound 25 in this series exhibited inhibition zones of 20–25 mm, outperforming reference antibiotics like metronidazole. The absence of a piperidine ring in these derivatives suggests that the piperidinyl group in the target compound may enhance target specificity .

Antifungal Activity
  • Phenyl Derivatives : Higher MIC values (8–32 µg/mL) suggest that bulky substituents may hinder optimal binding to fungal targets .
  • Triazole-Oxadiazole Hybrids : Broader antimicrobial activity but lower fungal specificity compared to piperidine-containing analogues .
Pharmacokinetic Properties
  • The methyl group in the target compound likely improves solubility compared to phenyl or cyclopropyl substituents, facilitating better bioavailability.
  • Piperidin-4-yl’s position may enhance binding to fungal cytochrome P450 enzymes or chitin synthases, as suggested by its prevalence in antifungal scaffolds .

Comparative Data Table

Compound Name R Group (Oxadiazole) Piperidine Position Key Biological Activity Reference
Target Compound Methyl 4-yl Antifungal (Inferred)
5-Phenyl Derivative Phenyl 4-yl MIC: 8–32 µg/mL (Fungi)
5-Cyclopropyl Derivative Cyclopropyl 3-yl or 4-yl N/A
5-(1H-Triazol-4-yl) Derivative (Compound 25) 1H-Triazol-4-yl N/A Inhibition Zone: 20–25 mm (Broad)

Biological Activity

The compound 3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring fused with a triazole moiety and a piperidine side chain. The synthesis typically involves microwave-assisted nucleophilic reactions that enhance yield and purity. Such synthetic methodologies are crucial for developing derivatives with improved biological profiles .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles , including the title compound, exhibit promising anticancer properties. These compounds have been shown to target various cancer-related pathways:

  • Mechanisms of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation such as HDAC (Histone Deacetylases), thymidylate synthase, and telomerase . For instance, studies have demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cells by modulating the NF-kB signaling pathway .

Antimicrobial Activity

Compounds containing oxadiazole structures have also been reported to display antimicrobial properties. The presence of the triazole ring is particularly significant as it enhances the interaction with microbial targets .

Other Biological Activities

Beyond anticancer and antimicrobial effects, oxadiazoles are noted for their potential as:

  • Anti-inflammatory agents
  • Antioxidants
  • Antidiabetic drugs
  • Anticonvulsants

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of oxadiazole derivatives. Key findings include:

  • Substituents on the oxadiazole ring significantly influence potency against specific biological targets.
  • The introduction of piperidine groups enhances solubility and bioavailability while maintaining or improving activity .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • Study on Anticancer Potential : A series of 1,3,4-oxadiazoles were synthesized and screened against hepatocellular carcinoma (HCC) cells. One compound exhibited an IC50 value of 27.5 µM against HCCLM3 cells, demonstrating significant antiproliferative effects through apoptosis induction .
  • Antimicrobial Screening : Oxadiazole derivatives were evaluated for their antimicrobial activity against various pathogens. Results indicated a broad spectrum of efficacy, particularly against Gram-positive bacteria .

Data Summary

Biological ActivityMechanism/TargetReference
AnticancerHDAC inhibition
AntimicrobialBacterial enzyme inhibition
Anti-inflammatoryCytokine modulation
AntioxidantFree radical scavenging

Q & A

Q. How can solubility challenges be addressed during formulation for in vivo studies?

  • Methodological Answer :
  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt Formation : Prepare hydrochloride salts via treatment with HCl gas in diethyl ether.
  • Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) to improve bioavailability .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-methyl-5-(1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

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